molecular formula C11H8BrN3O3 B12625336 4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid CAS No. 919116-71-5

4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid

Cat. No.: B12625336
CAS No.: 919116-71-5
M. Wt: 310.10 g/mol
InChI Key: MJFVWNIJPCCTMV-UHFFFAOYSA-N
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Description

4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom and an amino group, linked to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Coupling with Benzoic Acid: The final step involves coupling the brominated pyrimidine with benzoic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The bromine atom and the amino group on the pyrimidine ring are likely crucial for its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-dihydroxypyrimidine: Similar pyrimidine structure but with hydroxyl groups instead of an amino group and benzoic acid moiety.

    4-Amino-2,6-dibromopyrimidine: Contains two bromine atoms and an amino group but lacks the benzoic acid moiety.

    2-Amino-4,6-dibromopyrimidine: Similar structure with two bromine atoms and an amino group.

Uniqueness

4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid is unique due to the presence of both a brominated pyrimidine ring and a benzoic acid moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

919116-71-5

Molecular Formula

C11H8BrN3O3

Molecular Weight

310.10 g/mol

IUPAC Name

4-[(5-bromo-6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid

InChI

InChI=1S/C11H8BrN3O3/c12-8-5-13-11(15-9(8)16)14-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H2,13,14,15,16)

InChI Key

MJFVWNIJPCCTMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC=C(C(=O)N2)Br

Origin of Product

United States

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